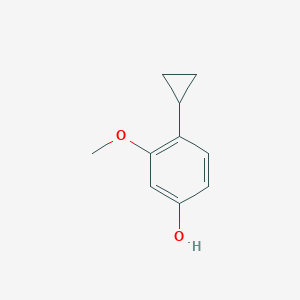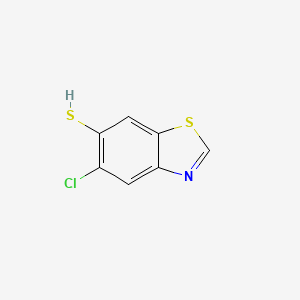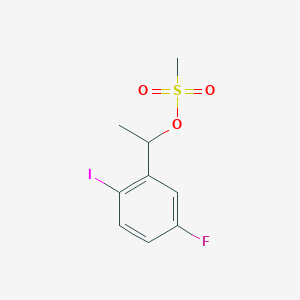![molecular formula C21H20N4O6S B13967042 P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol CAS No. 54307-21-0](/img/structure/B13967042.png)
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo groups, phenolic groups, and sulphooxy groups, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by azo coupling reactions with phenolic compounds. The sulphooxy group is introduced through sulfonation reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol involves its interaction with various molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic groups can participate in redox reactions, affecting cellular oxidative stress pathways. The sulphooxy groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol is unique due to its combination of functional groups. Similar compounds include:
P-[[3-methyl-4-[[4-[2-(hydroxy)ethoxy]phenyl]azo]phenyl]azo]phenol: Lacks the sulphooxy group, resulting in different solubility and reactivity.
P-[[3-methyl-4-[[4-[2-(methoxy)ethoxy]phenyl]azo]phenyl]azo]phenol: Contains a methoxy group instead of sulphooxy, affecting its chemical behavior and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
54307-21-0 |
|---|---|
Fórmula molecular |
C21H20N4O6S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C21H20N4O6S/c1-15-14-18(24-22-16-2-7-19(26)8-3-16)6-11-21(15)25-23-17-4-9-20(10-5-17)30-12-13-31-32(27,28)29/h2-11,14,26H,12-13H2,1H3,(H,27,28,29) |
Clave InChI |
UMHKKJXQNFBYPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


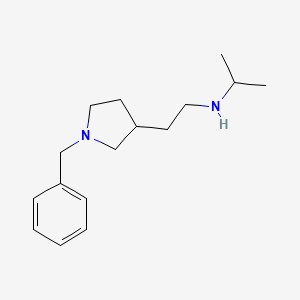
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
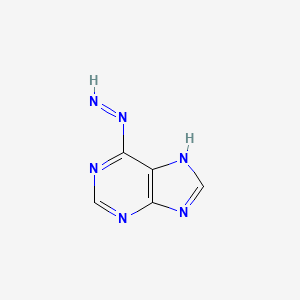
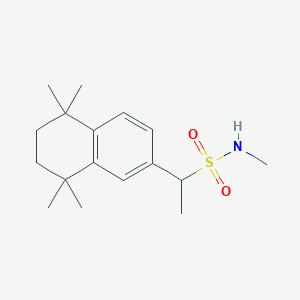

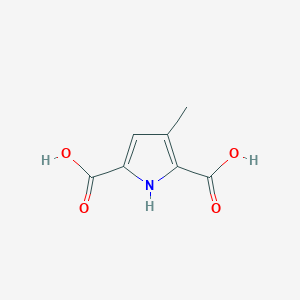
![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)

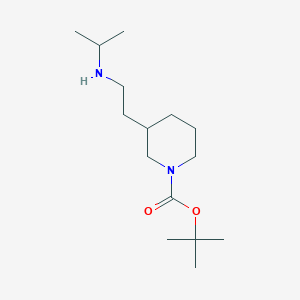
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
